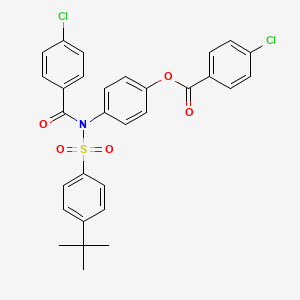

4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-chlorobenzamido)phenyl 4-chlorobenzoate, also known as BPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPS is a derivative of benzophenone, and its unique chemical structure has made it a popular choice for scientific research.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

- Sulfonimidate Alkylating Agents: A study describes the preparation and use of tert-butyl phenyl sulfonimidates as alkylating agents for acids, alcohols, and phenols. These agents facilitate ethylation without molecular rearrangements or racemization, indicating their potential for precise chemical modifications (Maricich et al., 2013).

- Catalysis and Reaction Optimization: Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid-functional ionic liquid catalysts highlights optimized reaction conditions, showcasing the role of sulfonyl groups in enhancing catalytic efficiency (Elavarasan et al., 2011).

Material Science and Fluorescence Applications

- Fluorescence Chemosensors: A phenoxazine-based fluorescence chemosensor, including tert-butyl and sulfonyl components, was developed for selective detection of Ba2+ ions. This sensor operates via intramolecular charge transfer, demonstrating applications in live cell imaging (Ravichandiran et al., 2019).

- Low Dielectric Polyetherimides: Research involving sulfone derivatives for the synthesis of polyetherimides reveals materials with low dielectric constants, suitable for electronic applications. This indicates the compound's utility in creating advanced materials with specific electronic properties (Chen et al., 2017).

Crystallography and Structural Analysis

- Crystal Structure Analysis: A study on the synthesis and crystal structure of a related sulfonamide compound highlights the significance of π–π interactions and hydrogen bonding in determining molecular geometry, which is crucial for designing molecules with desired physical and chemical properties (Balu & Gopalan, 2013).

Propiedades

IUPAC Name |

[4-[(4-tert-butylphenyl)sulfonyl-(4-chlorobenzoyl)amino]phenyl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Cl2NO5S/c1-30(2,3)22-8-18-27(19-9-22)39(36,37)33(28(34)20-4-10-23(31)11-5-20)25-14-16-26(17-15-25)38-29(35)21-6-12-24(32)13-7-21/h4-19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOSSVZXBOPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Cl2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

![1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812976.png)

![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2812994.png)